2-Fluoro-4-iodo-6-chloroaniline
Overview
Description
2-Fluoro-4-iodo-6-chloroaniline is an aromatic amine compound characterized by the presence of fluorine, iodine, and chlorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-6-chloroaniline typically involves multi-step reactions starting from a suitable benzene derivative. One common approach includes:
Nitration: Introduction of a nitro group to the benzene ring.
Halogenation: Sequential introduction of fluorine, iodine, and chlorine substituents.
Reduction: Conversion of the nitro group to an amine group.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-6-chloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2-Fluoro-4-iodo-6-chloroaniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-6-chloroaniline involves its interaction with various molecular targets. The presence of halogen substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding, hydrogen bonding, and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-iodoaniline
- 2-Fluoro-6-chloroaniline
- 4-Iodo-6-chloroaniline
Uniqueness
2-Fluoro-4-iodo-6-chloroaniline is unique due to the combination of fluorine, iodine, and chlorine substituents, which impart distinct chemical properties and reactivity
Properties
IUPAC Name |
2-chloro-6-fluoro-4-iodoaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOVEKLHHKYVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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